Biguanide, dihydriodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

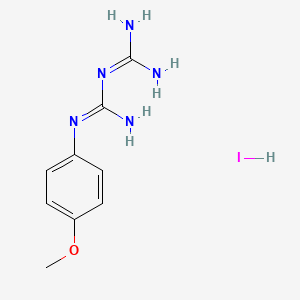

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

73728-75-3 |

|---|---|

Molecular Formula |

C9H14IN5O |

Molecular Weight |

335.15 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-(4-methoxyphenyl)guanidine;hydroiodide |

InChI |

InChI=1S/C9H13N5O.HI/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H |

InChI Key |

SNXGSIKXKKHSOD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N=C(N)N.I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Biguanide and its Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Biguanide and its various salt forms. Due to the limited availability of specific experimental data for Biguanide, dihydriodide, this document focuses on the well-characterized parent compound and its more common hydrochloride and sulfate salts. The methodologies and principles described herein are directly applicable to the physicochemical characterization of this compound.

Physicochemical Properties

Biguanide is a strongly basic organic compound that readily forms salts with acids.[1] Its physicochemical properties, particularly those of its salt forms, are critical for its formulation, delivery, and biological activity.

Table 1: Physicochemical Data for Biguanide and its Common Salts

| Property | Biguanide (Free Base) | Biguanide Hydrochloride | Biguanide Sulfate (Neutral) |

| Molecular Formula | C₂H₇N₅[2] | C₂H₇N₅·HCl[1] | (C₂H₇N₅)₂·H₂SO₄·2H₂O[1] |

| Molecular Weight ( g/mol ) | 101.11[2] | 137.57[1] | 336.33[1] |

| Melting Point (°C) | 130 (decomposes at ~142)[3] | 235[1] | Data not available |

| Solubility | Soluble in water and alcohol; Insoluble in ether, benzene, chloroform.[1] | Very soluble in water; slightly soluble in alcohol.[1] | Soluble in water.[1] |

| pKa | pKₐ₁ = 11.52, pKₐ₂ = 2.93[1] | Data not available | Data not available |

| LogP (calculated) | -1.4 | Data not available | Data not available |

| Appearance | Colorless solid[3] | Needles[1] | Large crystals[1] |

Note: Specific experimental data for this compound was not found in the reviewed literature. It is anticipated that its properties would be comparable to other biguanide salts, exhibiting high water solubility due to its ionic nature.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the determination of key physicochemical properties of biguanide salts, adaptable for the characterization of this compound.

2.1. Synthesis of Biguanide Salts

The synthesis of biguanide salts, such as the dihydrochloride, can be achieved through various methods. A common approach involves the reaction of dicyandiamide with the corresponding amine hydrochloride under reflux.[4][5] For the synthesis of this compound, a similar principle would apply, likely involving the reaction of biguanide free base with hydriodic acid.

-

General Protocol for Biguanide Salt Synthesis:

-

Dissolve dicyandiamide and the desired amine salt (e.g., ammonium iodide for the dihydriodide) in a suitable solvent (e.g., water or a high-boiling point alcohol).[6]

-

Reflux the mixture for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the salt to crystallize.

-

Collect the crystals by filtration and wash with a cold solvent to remove impurities.

-

Recrystallize the product from a suitable solvent system to obtain the pure biguanide salt.

-

The final product should be characterized by spectroscopic methods such as NMR and IR, and its purity assessed by elemental analysis.[7]

-

2.2. Melting Point Determination

The melting point is a crucial indicator of purity.

-

Protocol:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.

-

2.3. Solubility Determination

Solubility is determined by the equilibrium concentration of a solute in a solvent at a given temperature.

-

Protocol for Equilibrium Solubility Method:

-

Add an excess amount of the biguanide salt to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

Analyze the concentration of the biguanide salt in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The determined concentration represents the solubility of the salt in that solvent at that temperature.

-

2.4. pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like biguanide, the pKa of its conjugate acid is determined.

-

Protocol using Potentiometric Titration:

-

Accurately weigh a sample of the biguanide salt and dissolve it in a known volume of deionized water.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Record the pH values as a function of the volume of titrant added.

-

Plot the titration curve (pH vs. volume of titrant).

-

The pKa can be determined from the pH at the half-equivalence point. For a diprotic acid (like the biguanide dication), two equivalence points and two pKa values will be observed.

-

Signaling Pathway and Experimental Workflow

Biguanides, most notably metformin, are known to exert their cellular effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8] AMPK is a key cellular energy sensor that plays a central role in regulating metabolism.

3.1. AMPK Signaling Pathway

The activation of AMPK by biguanides leads to a cascade of downstream effects, including the inhibition of gluconeogenesis in the liver and the stimulation of glucose uptake in muscle cells.

Caption: AMPK signaling pathway activated by Biguanides.

3.2. Experimental Workflow for Investigating AMPK Activation

A typical workflow to investigate the effect of a biguanide compound on the AMPK pathway in a cell-based assay.

Caption: Workflow for AMPK activation analysis.

References

- 1. Biguanide [drugfuture.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Biguanide - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide to the Synthesis and Purification of Biguanide Dihydriodide

This technical guide provides a comprehensive overview of the synthesis and purification of biguanide salts, with a specific focus on the dihydriodide form. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Biguanides

Biguanides are a class of drugs, with metformin being a prominent member, primarily used in the management of type 2 diabetes.[1][2] Their mechanism of action involves the reduction of hepatic glucose production and improvement of insulin sensitivity.[3] At the molecular level, biguanides are known to inhibit mitochondrial respiratory chain complex I. This inhibition leads to an increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4][5][6]

The synthesis of biguanides typically involves the reaction of dicyandiamide with an appropriate amine salt in the presence of a solvent. While hydrochloride salts are the most commonly synthesized and studied, this guide will also detail a proposed protocol for the synthesis of biguanide dihydriodide.

Synthesis of Biguanide Salts

The general synthesis of biguanide salts involves the condensation of dicyandiamide with an amine salt. The reaction conditions, including the choice of solvent and temperature, can influence the yield and purity of the final product.

Data Presentation: Synthesis of Biguanide Hydrochlorides

The following table summarizes quantitative data from various reported syntheses of biguanide hydrochlorides.

| Amine Salt | Dicyandiamide (molar ratio) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dimethylamine hydrochloride | 1:1 | Toluene | 150 | 2 | 91.3 | (Adapted from[7]) |

| Aniline hydrochloride | 1:1 | Phenol | 100 | Not Specified | 93 | (Adapted from[8]) |

| Various amine hydrochlorides | 1:1 | Water, Ethanol, Toluene, etc. | Reflux | 2-48 | Variable | [1] |

| Aniline | 1:1 (with HCl) | Not Specified | Not Specified | Not Specified | Excellent | [2] |

Experimental Protocol: Synthesis of a Generic Biguanide Hydrochloride

This protocol is a generalized procedure based on common laboratory practices for the synthesis of biguanide hydrochlorides.[1][9]

Materials:

-

Dicyandiamide

-

Amine hydrochloride (e.g., dimethylamine hydrochloride)

-

Solvent (e.g., toluene, ethanol, or water)

-

Hydrochloric acid (for pH adjustment if starting from free amine)

-

Anhydrous sodium sulfate (for drying)

-

Activated carbon (for decolorization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dicyandiamide and the amine hydrochloride in a 1:1 molar ratio.

-

Add a suitable solvent (e.g., toluene) to the flask.

-

Heat the reaction mixture to reflux with constant stirring. The reaction time can vary from 2 to 48 hours, depending on the specific reactants and solvent used.[1]

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration. If the product is soluble, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Proposed Experimental Protocol: Synthesis of Biguanide Dihydriodide

As specific literature on the direct synthesis of biguanide dihydriodide is scarce, this proposed protocol adapts the hydrochloride synthesis by using an amine hydroiodide salt.

2.3.1. Preparation of Amine Hydroiodide

Amine hydroiodide salts can be prepared by reacting the corresponding amine with hydroiodic acid.

Materials:

-

Amine

-

Hydroiodic acid (HI)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the amine in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Slowly add a stoichiometric amount of hydroiodic acid to the amine solution with stirring.

-

The amine hydroiodide salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

2.3.2. Synthesis of Biguanide Dihydriodide

Materials:

-

Dicyandiamide

-

Amine hydroiodide

-

Solvent (e.g., 1,4-dioxane or phenol-containing organic solvent)[8]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dicyandiamide and the prepared amine hydroiodide in a 1:1 molar ratio.

-

Add a suitable high-boiling solvent such as 1,4-dioxane or a phenol-containing organic solvent.

-

Heat the reaction mixture to a temperature between 100-160°C with constant stirring.[8]

-

Monitor the reaction progress.

-

After completion, cool the mixture to room temperature to allow for product precipitation.

-

Collect the crude biguanide dihydriodide by filtration.

Purification of Biguanide Dihydriodide

Purification of the crude biguanide dihydriodide is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.

Experimental Protocol: Purification by Recrystallization

This protocol is based on general principles for the purification of organic salts, including metformin hydrochloride and other organic iodides.[10][11]

Materials:

-

Crude biguanide dihydriodide

-

Recrystallization solvent (e.g., methanol/acetone mixture, ethanol, or water)

-

Activated carbon

Procedure:

-

Dissolve the crude biguanide dihydriodide in a minimum amount of a suitable hot solvent. A mixture of methanol and acetone has been shown to be effective for the recrystallization of organic iodide salts.[11] For biguanide salts, ethanol or water can also be effective.[1]

-

If the solution is colored, add a small amount of activated carbon and heat the solution for a short period.

-

Hot filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield of the crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified biguanide dihydriodide crystals in a vacuum oven at a suitable temperature (e.g., 60-90°C).[10]

Visualizations

Biguanide Synthesis Workflow

Caption: Workflow for the synthesis and purification of biguanide dihydriodide.

Biguanide Signaling Pathway

Caption: Signaling pathway of biguanides, highlighting the inhibition of mitochondrial complex I and activation of AMPK.

References

- 1. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. researchportal.vub.be [researchportal.vub.be]

- 7. researchgate.net [researchgate.net]

- 8. JPH1171339A - Method for producing biguanide salts - Google Patents [patents.google.com]

- 9. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104829495A - A method for preparing metformin hydrochloride with high purity and high yield by two-component solvent - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Biguanide, Dihydriodide: Molecular Characteristics, Synthetic Approaches, and Cellular Mechanisms of Action

This technical guide provides a comprehensive overview of Biguanide, dihydriodide, designed for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and the molecular pathways it modulates.

Chemical Identification and Molecular Structure

The parent compound, Biguanide, is a fundamental structure in a class of drugs known for their antihyperglycemic properties.[1] While a specific CAS Registry Number for "this compound" is not readily found in common chemical databases, the properties of the parent molecule and its common salts are well-documented.

The structure of Biguanide consists of two linked guanidine groups.[2][3] The dihydriodide salt would involve the protonation of two of the nitrogen atoms in the biguanide structure, with two iodide ions acting as counterions.

Table 1: Chemical Properties of Biguanide

| Property | Value | Source |

| CAS Registry Number | 56-03-1 | [4][5] |

| Molecular Formula | C2H7N5 | [4][5] |

| Molecular Weight | 101.11 g/mol | |

| Common Names | Imidodicarbonimidic diamide, Guanylguanidine | [5] |

The molecular structure of the Biguanide cation is depicted below. In the dihydriodide salt, two of the nitrogen atoms would be protonated.

Molecular Structure of Biguanide

NH2 NH || | H2N-C-N-C-NH2

Synthesis of Biguanide Derivatives

The synthesis of biguanides has evolved since its first discovery in 1879.[2] Modern methods often involve the reaction of dicyandiamide (also known as 1-cyanoguanidine) with an appropriate amine.[6]

A common synthetic route involves the reaction of an amine hydrochloride with dicyandiamide, often under reflux conditions.[6] The use of microwave irradiation has been shown to accelerate the reaction and improve yields.[7] Another approach utilizes Lewis acids like iron(III) chloride to enhance the reactivity of cyanoguanidine.[2]

Below is a generalized workflow for the synthesis of a substituted biguanide.

Caption: Generalized workflow for the synthesis of substituted biguanides.

Microwave-Assisted Synthesis: Mayer et al. developed a versatile method using microwave irradiation.[6] The general procedure involves reacting substituted anilines or benzylamines with dicyandiamide in a suitable solvent like acetonitrile.[6][7] The addition of trimethylsilyl chloride (TMSCl) in place of hydrochloric acid was found to increase the yield and purity of the product.[6] A typical protocol might involve heating the reactants in a sealed vessel under microwave irradiation at 130-150°C for 5-15 minutes.[7]

Synthesis using Lewis Acids: Suyama et al. reported an efficient synthesis using iron(III) chloride as a Lewis acid to increase the reactivity of cyanoguanidine.[2][6] This method can proceed at room temperature with excellent yields for the formation of disubstituted biguanides from phenylcyanoguanidine.[2]

Signaling Pathways and Mechanism of Action

Biguanides, most notably metformin, exert their therapeutic effects through the modulation of several key signaling pathways, primarily centered on cellular energy metabolism.

A primary and widely accepted mechanism of action for biguanides is the inhibition of Complex I of the mitochondrial respiratory chain.[8][9] This inhibition leads to a decrease in ATP production and a corresponding increase in the cellular AMP/ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[8][9]

Activated AMPK then phosphorylates multiple downstream targets, leading to a switch from anabolic to catabolic processes to restore energy balance. This includes the inhibition of mTORC1 signaling, which is crucial for cell growth and proliferation.[8]

Caption: Biguanide-mediated inhibition of Complex I and activation of AMPK.

Biguanides can also reduce hepatic glucose production by antagonizing the action of glucagon.[10][11] Glucagon normally stimulates glucose production by binding to its receptor on hepatocytes, which activates adenylyl cyclase (AC) and increases intracellular cyclic AMP (cAMP).[10][12] cAMP in turn activates Protein Kinase A (PKA), which phosphorylates key enzymes involved in gluconeogenesis and glycogenolysis.[10][11]

Biguanides, by inhibiting mitochondrial complex I, can lead to an accumulation of AMP, which directly inhibits adenylyl cyclase.[11][13] This reduces cAMP levels and blunts the entire downstream signaling cascade initiated by glucagon.[10][11]

Caption: Inhibition of the glucagon signaling pathway by biguanides.

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell metabolism, growth, and proliferation and is often dysregulated in diseases like cancer.[14] Biguanides can inhibit mTOR signaling through both AMPK-dependent and AMPK-independent mechanisms.

-

AMPK-dependent inhibition: As described earlier, AMPK, once activated by biguanides, can phosphorylate and inhibit components of the mTORC1 complex.[8]

-

AMPK-independent inhibition: Some studies suggest biguanides can also inhibit mTOR signaling independently of AMPK, for example, by inhibiting Rag GTPases.

This dual-pronged inhibition of mTOR makes biguanides a subject of interest in oncology research.[14][15]

Quantitative Data

The following tables summarize key quantitative data related to the activity of various biguanides.

Table 2: Pharmacokinetic Parameters of Common Biguanides

| Biguanide | Plasma Half-life (hours) | Therapeutic Plasma Concentration (µM) | Primary Route of Excretion |

| Metformin | 1.5 - 4.7 | 4 - 15 | Unchanged in urine[16] |

| Phenformin | 7 - 15 | Varies; higher toxicity | Hepatic metabolism, renal excretion |

| Buformin | ~3 | Varies; higher toxicity | Renal excretion |

Data compiled from various sources, precise values can vary based on patient population and dosage.[16]

Table 3: In Vitro Activity of Biguanides

| Compound | Target/Assay | Value | Cell Line/System |

| Phenformin | Inhibition of tgDHFR | 12 nM (IC50) | Toxoplasma gondii Dihydrofolate Reductase |

| Metformin | Reduction in Blood Glucose | 36.4% | in vivo (Alloxan-induced diabetic rats)[17] |

Cited Experimental Protocols

While full, detailed experimental protocols are beyond the scope of this guide, the principles of key methodologies used to elucidate the mechanisms of biguanides are described below.

-

Purpose: To detect the activation of AMPK by measuring its phosphorylation status.

-

Methodology: Cells are treated with a biguanide for a specified time. Protein lysates are then prepared, and the total protein concentration is determined. Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific for the phosphorylated form of AMPK (e.g., anti-phospho-AMPKα) and total AMPK. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light is detected, allowing for the quantification of phosphorylated and total AMPK levels.[8]

-

Purpose: To measure the rate of mitochondrial respiration and assess the inhibitory effect of biguanides on Complex I.

-

Methodology: Cells are seeded in a specialized microplate. After a period of incubation with the biguanide, the plate is placed in an extracellular flux analyzer (e.g., a Seahorse analyzer). The instrument uses sensitive probes to measure the oxygen concentration in the media immediately surrounding the cells in real-time. By sequentially injecting various mitochondrial toxins (like oligomycin, FCCP, and rotenone/antimycin A), different parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration, can be determined. A decrease in basal respiration following biguanide treatment is indicative of Complex I inhibition.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biguanide - Wikipedia [en.wikipedia.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Biguanides suppress hepatic glucagon signaling by decreasing production of cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biguanides suppress hepatic glucagon signalling by decreasing production of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhaled biguanides and mTOR inhibition for influenza and coronavirus (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhaled biguanides and mTOR inhibition for influenza and coronavirus (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Biguanide Dihydroiodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of biguanide and its derivatives, with a specific focus on biguanide dihydroiodide in organic solvents. Due to the limited availability of specific quantitative data for biguanide dihydroiodide in publicly accessible literature, this guide establishes a framework for understanding its potential solubility based on the known properties of related compounds. It also provides detailed experimental protocols for researchers to determine these values empirically.

Core Concepts in Biguanide Solubility

Biguanides are nitrogen-rich compounds characterized by their polar and hydrophilic nature, which generally imparts high solubility in aqueous solutions.[1][2] The solubility in organic solvents, however, is significantly influenced by the presence of apolar functional groups and the salt form of the biguanide. For instance, the addition of alkyl or aryl groups can enhance lipophilicity, thereby increasing solubility in less polar organic solvents.[3]

While specific data for biguanide dihydroiodide is scarce, the solubility of other guanidinium salts, such as guanidinium chloride, can offer valuable qualitative insights. Guanidinium chloride, a structurally related compound, demonstrates considerable solubility in several polar organic solvents.[4]

Qualitative and Comparative Solubility Data

The following table summarizes the general solubility profile of biguanides and provides quantitative data for guanidinium chloride in various organic solvents as a comparative reference. This data can be used to infer the potential solubility behavior of biguanide dihydroiodide.

| Solvent Family | Solvent | Guanidinium Chloride Solubility ( g/100g solvent at 20°C)[4] | General Biguanide Derivative Observations |

| Alcohols | Methanol | 76 | Synthesis of some biguanide derivatives is carried out in alcohols like butanol, suggesting reactant and product solubility.[5] |

| Ethanol | 24 | ||

| Ketones | Acetone | Almost insoluble | |

| Ethers | 1,4-Dioxane | - | Used as a solvent in the synthesis of alkylbiguanide dihydrochlorides.[3][6] |

| Aprotic Polar Solvents | N,N-Dimethylformamide (DMF) | - | |

| Acetonitrile | - | ||

| Aromatic Hydrocarbons | Toluene | - | Used as a reaction solvent in some metformin hydrochloride syntheses.[5] |

| Xylene | - | Used as a reaction solvent in some metformin hydrochloride syntheses.[5] | |

| Halogenated Solvents | Chloroform | - |

Note: The solubility of biguanide dihydroiodide is expected to differ from guanidinium chloride due to the different anion (iodide vs. chloride) and the specific biguanide cation. Experimental verification is crucial.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for biguanide dihydroiodide, a standardized experimental protocol is essential. The isothermal saturation method is a widely accepted technique.[7]

Objective: To determine the saturation solubility of biguanide dihydroiodide in a selection of organic solvents at a controlled temperature.

Materials:

-

Biguanide dihydroiodide (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (drying oven, desiccator)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of biguanide dihydroiodide to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[8]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of biguanide dihydroiodide until a constant weight of the dried solute is achieved.

-

Cool the vial in a desiccator and weigh it again.

-

The mass of the dissolved biguanide dihydroiodide can be calculated by subtracting the initial vial weight from the final weight. The solubility can then be expressed in g/100mL or other relevant units.

-

-

HPLC Method:

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument.

-

Inject the diluted sample into the HPLC system.

-

Quantify the concentration of biguanide dihydroiodide by comparing the peak area to a pre-established calibration curve.

-

Calculate the original solubility based on the dilution factor.

-

-

Data Reporting:

The solubility should be reported in standard units such as g/100 mL, mg/mL, or molarity, along with the specific solvent and the temperature at which the measurement was performed.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of biguanide dihydroiodide.

Caption: Experimental workflow for determining the solubility of biguanide dihydroiodide.

This guide provides a foundational understanding and a practical framework for approaching the solubility of biguanide dihydroiodide in organic solvents. For drug development and research applications, precise, empirically determined solubility data is paramount.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Biguanide Dihydriodide: A Technical Guide to Stability and Storage

Disclaimer: Publicly available stability data for biguanide dihydriodide is limited. This guide provides a comprehensive overview based on the known stability of the biguanide scaffold, related biguanide compounds such as metformin, and the chemical properties of iodide salts. The information herein should be used as a general guideline, and specific stability studies for biguanide dihydriodide are strongly recommended.

Introduction

Biguanides are a class of compounds recognized for their therapeutic applications, most notably as antihyperglycemic agents.[1][2] The stability of any active pharmaceutical ingredient (API) is a critical factor in drug development, ensuring its safety, efficacy, and shelf-life. This technical guide delves into the stability and storage considerations for biguanide dihydriodide, providing insights for researchers, scientists, and drug development professionals. Understanding the chemical and physical stability of biguanide dihydriodide is paramount for developing robust formulations and defining appropriate storage conditions.[3]

Chemical and Physical Properties

Biguanide itself is a colorless solid that is soluble in water, forming a highly basic solution.[4] The dihydriodide salt is expected to be a crystalline solid with increased water solubility compared to the free base. The presence of the iodide counter-ions will influence the overall properties of the compound.

Table 1: General Chemical and Physical Properties of Biguanide and Inferred Properties of Biguanide Dihydriodide

| Property | Biguanide (Free Base) | Biguanide Dihydriodide (Inferred) |

| Chemical Formula | C2H7N5 | C2H7N5 · 2HI |

| Molar Mass | 101.11 g/mol | 357.94 g/mol |

| Appearance | Colorless solid[4] | White to off-white crystalline solid |

| Solubility | Soluble in water[4] | Expected to be highly soluble in water |

| Acidity (pKa) | 3.07, 13.25[4] | The pKa values will be influenced by the salt formation. |

Factors Affecting Stability

The stability of biguanide dihydriodide is susceptible to several environmental factors.

Temperature

Elevated temperatures can accelerate the degradation of biguanide compounds.[5] Thermal degradation may lead to the formation of melamine derivatives through the loss of ammonia, particularly at temperatures above 130°C for the free base.[2] For metformin hydrochloride, a related biguanide, thermal degradation has been observed to follow zero-order kinetics in aqueous solutions at temperatures ranging from 30°C to 70°C.[5]

pH

Biguanides are generally stable over a wide pH range.[2] However, extreme pH conditions, especially in the presence of heat, can lead to hydrolysis. Strong aqueous acids (>1 M) or bases (>1 M) are typically required to induce significant degradation.[2] The pH of aqueous solutions of biguanide dihydriodide is expected to be acidic due to the hydroiodic acid salt.

Light (Photostability)

Compounds containing iodide are known to be sensitive to light.[6][7][8] Photodegradation can lead to the oxidation of iodide to iodine, which may result in a discoloration of the material (turning yellow or brown). The biguanide structure itself may also be susceptible to photodegradation. Therefore, it is crucial to protect biguanide dihydriodide from light.

Humidity (Hygroscopicity)

The hygroscopicity of a substance, its tendency to absorb moisture from the air, is a critical parameter in pharmaceutical development.[][10][11][12] While specific data for biguanide dihydriodide is unavailable, many pharmaceutical salts are hygroscopic. Moisture uptake can lead to physical changes such as deliquescence and can also accelerate chemical degradation by facilitating hydrolytic reactions.

Oxygen (Oxidative Stability)

The iodide ion is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. This can lead to the formation of free iodine and potentially other degradation products. The biguanide moiety itself is relatively resistant to mild oxidizing agents.[2]

Degradation Pathways

The primary degradation pathway for biguanides is hydrolysis, which often results in the formation of urea or biuret as byproducts.[2] For biguanide dihydriodide, two main degradation pathways can be postulated:

-

Hydrolysis of the Biguanide Backbone: This is a common degradation route for biguanides, leading to the formation of guanylurea and ammonia.

-

Oxidation of the Iodide Counter-ion: The iodide can be oxidized to elemental iodine, particularly under the influence of light and oxygen.

Caption: Postulated degradation pathways for biguanide dihydriodide.

Recommended Storage and Handling

Based on the potential stability liabilities, the following storage and handling conditions are recommended for biguanide dihydriodide.

Table 2: Recommended Storage and Handling Conditions for Biguanide Dihydriodide

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place (2-8 °C for long-term storage is advisable). Avoid excessive heat. | To minimize thermal degradation. |

| Light | Protect from light by storing in amber or opaque containers. | To prevent photodegradation of the iodide and potentially the biguanide structure. |

| Humidity | Store in a dry place with a desiccant if necessary. Use well-sealed containers. | To prevent moisture absorption which can lead to physical changes and chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | To minimize oxidation of the iodide counter-ion. |

| pH of Solutions | Maintain a neutral to slightly acidic pH for aqueous solutions. Avoid strongly acidic or alkaline conditions. | To prevent hydrolysis. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of biguanide dihydriodide should include forced degradation studies and long-term stability testing under various conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[5][13][14][15]

-

Acid and Base Hydrolysis: Treat a solution of biguanide dihydriodide with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for a specified duration.

-

Photodegradation: Expose the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines.

Analytical Methods for Stability Indicating Assays

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products.[16]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is commonly used for the analysis of biguanides. A C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile is a good starting point.

-

Mass Spectrometry (MS): LC-MS can be used to identify the structures of the degradation products.

-

UV-Visible Spectroscopy: Can be used for quantification and to monitor for discoloration due to iodine formation.

Caption: General workflow for assessing the stability of biguanide dihydriodide.

Signaling Pathways

Biguanides, such as metformin, are known to exert their therapeutic effects through the activation of the AMP-activated protein kinase (AMPK) pathway.[17][18][19][20] This pathway is a central regulator of cellular energy homeostasis. The binding of biguanides to mitochondrial complex I is thought to be a key initiating event.

Caption: Simplified signaling pathway for biguanides.

Conclusion

References

- 1. jneonatalsurg.com [jneonatalsurg.com]

- 2. jneonatalsurg.com [jneonatalsurg.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Biguanide - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. researchgate.net [researchgate.net]

- 7. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 11. Understanding Active Pharmaceutical Ingredient (API) Hygroscopicity Testing: Application of Dynamic Vapor Sorption Method [apexvia.com]

- 12. alfachemic.com [alfachemic.com]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 16. researchgate.net [researchgate.net]

- 17. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. immunomet.com [immunomet.com]

- 20. academic.oup.com [academic.oup.com]

Spectroscopic Characterization of Biguanide Dihydriodide: A Technical Guide

Introduction

Biguanide and its derivatives are a class of compounds with significant therapeutic applications, most notably as oral antihyperglycemic agents. The parent compound, biguanide, is a strongly basic organic molecule that readily forms salts with acids. This technical guide focuses on the spectroscopic characterization of Biguanide Dihydriodide, providing an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of specific experimental data for the dihydriodide salt, this guide will utilize data from the closely related biguanide free base and its dihydrochloride salt as a proxy. The underlying molecular structure is fundamentally the same, with the primary difference being the counter-ion, which is expected to have a minimal effect on the core spectroscopic features presented here.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For Biguanide, ¹H and ¹³C NMR are particularly informative.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of the biguanide cation is expected to be relatively simple, showing broad signals for the protons attached to nitrogen atoms due to rapid proton exchange and quadrupolar broadening.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of biguanide is characterized by a single prominent signal for the two equivalent carbon atoms in the biguanide backbone.

Table 1: Summary of NMR Data for Biguanide

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~6.5 - 7.5 | Broad Singlet | -NH and -NH₂ protons |

| ¹³C | ~160 - 165 | Singlet | C=N carbons |

Note: Chemical shifts can vary depending on the solvent and concentration. The data presented is a general expectation for biguanide salts in a suitable solvent like DMSO-d₆ or D₂O.

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a polar, nitrogen-containing compound like Biguanide Dihydriodide is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the Biguanide Dihydriodide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Solvent suppression techniques may be necessary if using a protic solvent.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Biguanide is dominated by absorptions from N-H and C=N bonds.

Table 2: Summary of IR Absorption Data for Biguanide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3400 | Strong, Broad | N-H stretching vibrations |

| 1480 - 1660 | Strong | C=N stretching vibrations |

| 1150 - 1170 | Medium, Sharp | C-N stretching vibrations |

Note: The broadness of the N-H stretch is indicative of hydrogen bonding.

2.1. Experimental Protocol for FT-IR Spectroscopy

The following protocol is for acquiring an FT-IR spectrum using the KBr pellet method, which is suitable for solid samples.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of Biguanide Dihydriodide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For Biguanide Dihydriodide, electrospray ionization (ESI) is a suitable technique.

Table 3: Summary of Mass Spectrometry Data for Biguanide

| m/z | Ion |

| 102.08 | [M+H]⁺ (Monoisotopic mass of Biguanide + H⁺) |

Note: The observed mass will be for the protonated biguanide cation. The dihydriodide salt will dissociate in the ESI source.

3.1. Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an ESI-MS spectrum is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of Biguanide Dihydriodide (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrument Setup:

-

Use an electrospray ionization mass spectrometer.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

The spectrum should show a prominent peak for the protonated molecule [M+H]⁺.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical workflow for the spectroscopic characterization of Biguanide Dihydriodide.

Caption: Overall workflow for the spectroscopic characterization of Biguanide Dihydriodide.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflows for FT-IR and Mass Spectrometry analyses.

The Core Mechanism of Action of Biguanide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biguanide compounds, most notably metformin, represent a cornerstone in the management of type 2 diabetes mellitus. Their therapeutic efficacy, however, extends beyond glycemic control, with growing evidence suggesting potential applications in oncology and other metabolic diseases. This guide provides an in-depth technical overview of the multifaceted mechanism of action of biguanides. It delves into the primary molecular targets and signaling pathways modulated by these compounds, with a focus on mitochondrial complex I inhibition and the subsequent activation of AMP-activated protein kinase (AMPK). This document summarizes key quantitative data, provides detailed experimental protocols for pertinent assays, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Introduction

The biguanide class of drugs, which includes metformin, phenformin, and buformin, has a long history in the treatment of hyperglycemia. While phenformin and buformin have been largely withdrawn from clinical use in many countries due to an increased risk of lactic acidosis, metformin remains a first-line therapy for type 2 diabetes worldwide.[1] The primary glucose-lowering effects of biguanides are attributed to the suppression of hepatic gluconeogenesis and the enhancement of peripheral glucose uptake.[2] However, the underlying molecular mechanisms are complex and involve a cascade of cellular events initiated by the drug's interaction with mitochondria.

Primary Mechanism: Inhibition of Mitochondrial Complex I

A central and widely accepted mechanism of action for biguanides is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[2] This inhibition is thought to be the initiating event that triggers the cascade of metabolic effects associated with biguanide therapy.

Molecular Interaction and Potency

Biguanides accumulate in the mitochondrial matrix, a process driven by the mitochondrial membrane potential.[3] The inhibitory potency of different biguanides on Complex I correlates with their hydrophobicity.[4] Phenformin, being more lipophilic than metformin, exhibits a significantly more potent inhibition of Complex I.[3][5][6]

Quantitative Analysis of Complex I Inhibition

The half-maximal inhibitory concentration (IC50) for Complex I inhibition varies between different biguanides and experimental systems. It is noteworthy that the concentrations required to inhibit Complex I in isolated mitochondria are generally higher than those observed in intact cells.[7]

| Biguanide | Experimental System | IC50 | Reference(s) |

| Metformin | Isolated Mitochondria/SMPs | 19-79 mM | [7] |

| Metformin | Intact Cells | Micromolar (µM) concentrations | [7][8] |

| Phenformin | Intact Cancer Cells | 100-fold lower than metformin | [3] |

| IM1092 | Bovine Heart Membranes | >10x lower than phenformin | [4] |

| >2000x lower than metformin |

Key Signaling Pathway: AMP-Activated Protein Kinase (AMPK)

The inhibition of mitochondrial Complex I by biguanides leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in the cellular energy status is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[2]

AMPK Activation Cascade

The activation of AMPK by metformin is primarily mediated by the upstream kinase, Liver Kinase B1 (LKB1).[9][10] LKB1 phosphorylates AMPK at threonine-172 in its activation loop, leading to a significant increase in its kinase activity.[10] Some studies suggest that metformin may also promote the translocation of LKB1 from the nucleus to the cytoplasm, facilitating its interaction with AMPK.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis | eLife [elifesciences.org]

- 4. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The effects of metformin compared to the effects of phenformin on the lactate production and the metabolism of isolated parenchymal rat liver cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]

- 9. Knockdown of LKB1 Sensitizes Endometrial Cancer Cells via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

The Dawn of a Diabetic Defender: An In-depth Guide to the Early Research and Discovery of Biguanide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that unearthed the therapeutic potential of biguanide derivatives, a class of compounds that would ultimately revolutionize the management of type 2 diabetes. From the early observations of a humble flowering plant to the meticulous laboratory syntheses and pioneering animal and clinical studies, this document charts the scientific journey that laid the groundwork for the development of metformin, phenformin, and buformin. Through a detailed examination of seminal publications, this paper presents the experimental protocols, quantitative data, and logical frameworks that guided the initial exploration of these remarkable molecules.

From Herbal Lore to Laboratory Synthesis: The Genesis of Biguanides

The story of biguanides begins not in a sterile laboratory, but in the fields of medieval Europe with the use of Galega officinalis (Goat's Rue) as a traditional remedy for symptoms now associated with diabetes.[1][2][3] It wasn't until the early 20th century that the active guanidine-based compounds within this plant were identified as having glucose-lowering properties.[3] However, the toxicity of these natural compounds spurred chemists to synthesize safer derivatives.

A pivotal moment arrived in 1922 when Emil Werner and James Bell, at Trinity College, Dublin, first synthesized dimethylguanidine, the compound that would later be known as metformin.[4][5][6] Their work, focused on the interaction of dicyanodiamide with amine hydrochlorides, provided the fundamental chemical blueprint for this future blockbuster drug.

Experimental Protocol: Synthesis of ββ-Dimethylguanidine (Metformin)

The synthesis of ββ-dimethylguanidine hydrochloride, as detailed by Werner and Bell in their 1922 publication, provides a foundational experimental protocol in the history of biguanide chemistry.

Objective: To prepare ββ-dimethylguanidine by the interaction of dicyanodiamide and dimethylammonium chloride.

Materials:

-

Dicyanodiamide

-

Dimethylammonium chloride

-

Toluene (as a solvent)

-

Hydrogen chloride (gas)

Methodology:

-

An equimolar quantity of dicyanodiamide was mixed with an equimolar quantity of dimethylammonium chloride.

-

The mixture was heated in a vessel.

-

The reaction proceeded with the evolution of ammonia.

-

The resulting product, ββ-dimethylguanidine hydrochloride, was isolated and purified.

Reaction: (NH2)2C=NCN + (CH3)2NH·HCl → (CH3)2N-C(=NH)-NH-C(=NH)NH2·HCl

This early synthesis method laid the groundwork for future production and investigation of metformin and other biguanide derivatives.

The First Glimmers of Hypoglycemic Activity: Early Animal Studies

The 1920s marked a turning point in biguanide research as scientists began to uncover their profound effects on blood glucose levels. Two German research groups, working independently, published their findings in 1929, providing the first concrete evidence of the hypoglycemic potential of this new class of synthetic compounds.

The Rise of Phenformin and the Seminal Work of Ungar, Freedman, and Shapiro

While metformin's potential had been noted, it was another biguanide derivative, phenformin, that initially captured significant attention in the United States. In 1957, a pivotal study by Ungar, Freedman, and Shapiro detailed the pharmacological properties of this new oral hypoglycemic agent. Their work provided a more in-depth understanding of the biological effects of biguanides and paved the way for their clinical use.

The Rediscovery and Championing of Metformin: The Era of Jean Sterne

Despite the early discoveries, interest in biguanides waned with the advent of insulin therapy. It wasn't until the 1950s that metformin was "rediscovered" and its clinical potential fully realized, largely through the efforts of the French physician Jean Sterne.[1][3] Stationed in Paris, Sterne conducted the first clinical trials of metformin in humans for the treatment of diabetes, publishing his initial findings in a Moroccan medical journal in 1957. His work demonstrated metformin's efficacy in lowering blood glucose in diabetic patients without causing hypoglycemia, a significant advantage over other available treatments. Sterne coined the name "Glucophage," meaning "glucose eater," for the drug.

Early Biguanide Derivatives: A Comparative Overview

The early research focused on three primary biguanide derivatives: metformin, phenformin, and buformin. While all shared the core biguanide structure and a glucose-lowering effect, they differed in their potency and side-effect profiles.

| Derivative | Chemical Structure | Key Early Findings |

| Metformin | N,N-Dimethylbiguanide | - Synthesized in 1922 by Werner and Bell.- Hypoglycemic effect in rabbits demonstrated by Slotta and Tschesche in 1929.- First clinical use in diabetes reported by Jean Sterne in 1957. |

| Phenformin | Phenylethylbiguanide | - Pharmacological studies published by Ungar, Freedman, and Shapiro in 1957.- Initially more widely used in the US than metformin. |

| Buformin | n-Butylbiguanide | - Investigated in the late 1950s.- Also demonstrated glucose-lowering effects. |

Logical Progression of Early Biguanide Research

The initial decades of biguanide research followed a logical and progressive path, from fundamental chemistry to clinical application. This progression can be visualized as a series of interconnected steps, each building upon the discoveries of the last.

Signaling Pathways: An Early, Evolving Understanding

The precise molecular mechanisms of biguanide action remained largely unknown during this early period. However, initial observations provided clues. It was noted that biguanides did not stimulate insulin secretion but rather appeared to enhance glucose utilization. The prevailing hypothesis centered on the inhibition of cellular respiration, a concept that would be further elucidated in the decades to come.

Conclusion

The early research and discovery of biguanide derivatives represent a triumph of scientific inquiry, spanning from traditional medicine to synthetic chemistry and clinical investigation. The pioneering work of scientists like Werner, Bell, Slotta, Tschesche, Ungar, Freedman, Shapiro, and most notably, Jean Sterne, laid the critical foundation for the development of metformin as a cornerstone in the treatment of type 2 diabetes. While the understanding of their mechanisms of action has evolved significantly, the fundamental observations and experimental rigor of these early studies remain a testament to the enduring power of scientific exploration. This guide serves as a resource for researchers to appreciate the historical context and foundational data that continue to inform the development of novel therapeutics for metabolic diseases.

References

- 1. CCXIV.—The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. CCXIV.—The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. zenodo.org [zenodo.org]

- 5. Über Biguanide, II.: Die blutzucker‐senkende Wirkung der Biguanide | Semantic Scholar [semanticscholar.org]

- 6. [Treatment of diabetes mellitus with N,N-dimethylguanylguanidine (LA. 6023, glucophage)] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Biguanide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the in silico modeling of biguanide interactions with their primary molecular target, mitochondrial Complex I. Biguanides, a class of drugs most notably represented by metformin, are a cornerstone in the management of type 2 diabetes and are under investigation for their potential in oncology and other therapeutic areas.[1][2] Understanding the molecular basis of their action is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

Computational, or in silico, methods have become indispensable in modern drug discovery, offering a powerful lens to investigate drug-receptor interactions at an atomic level.[3][4] This guide will detail the key computational methodologies, present relevant quantitative data, and provide standardized experimental protocols for studying biguanide-receptor binding.

Due to the ambiguity of the term "dihydriodide receptor" and the lack of identifiable specific receptors in scientific literature, this guide will focus primarily on the well-documented interactions of biguanides. A supplementary section will briefly discuss general approaches for the in silico modeling of iodine-containing ligands, which may be relevant to the user's interest.

Core Concepts in In Silico Drug-Receptor Modeling

The foundation of in silico drug design lies in two primary methodologies: structure-based drug design (SBDD) and ligand-based drug design (LBDD).[4] This guide will focus on SBDD, as the three-dimensional structure of the primary biguanide target, mitochondrial Complex I, is available.

The general workflow for structure-based in silico modeling involves several key steps:

-

Target Identification and Preparation: Obtaining the 3D structure of the receptor, typically from databases like the Protein Data Bank (PDB), and preparing it for simulation by adding hydrogens, assigning charges, and removing non-essential molecules.[4][5]

-

Ligand Preparation: Generating the 3D structure of the ligand (e.g., metformin, phenformin) and optimizing its geometry and charge distribution.

-

Molecular Docking: Predicting the preferred binding pose of the ligand within the receptor's binding site and estimating the binding affinity using scoring functions.[3]

-

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time to assess its stability and further refine the binding mode.

-

Binding Free Energy Calculations: Employing more computationally intensive methods to obtain a more accurate estimation of the binding affinity.

Biguanide Receptor Binding: Mitochondrial Complex I

The primary molecular target for the therapeutic effects of biguanides like metformin is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[2][6][7] Inhibition of Complex I by biguanides leads to a decrease in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[8][9][10]

Quantitative Data: Biguanide Binding Affinities

The following table summarizes key quantitative data related to the interaction of metformin and phenformin with mitochondrial Complex I. It is important to note that IC50 values can vary depending on the experimental conditions.

| Biguanide | Target | Parameter | Value | Reference |

| Metformin | Mitochondrial Complex I | IC50 (in vitro, isolated complex) | ~19-66 mM | [7][11] |

| Metformin | Mitochondrial Complex I | IC50 (in situ, intact cells) | 0.45 - 1.2 mM | [12] |

| Phenformin | Mitochondrial Complex I | IC50 (in situ, intact cells) | ~20-fold more potent than metformin | [12] |

| Phenformin | Cell Viability (SH-SY5Y) | IC50 | Not specified, but effective at lower concentrations than metformin | [13] |

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments discussed in this guide.

Protocol 1: Molecular Docking of Metformin to Mitochondrial Complex I

Objective: To predict the binding pose of metformin within the binding site of mitochondrial Complex I.

Methodology:

-

Receptor Preparation:

-

Obtain the crystal structure of mitochondrial Complex I from the Protein Data Bank (e.g., PDB ID: 5LDW).

-

Prepare the protein using software such as AutoDockTools or Maestro (Schrödinger). This involves removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning partial charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Obtain the 3D structure of metformin from a database like PubChem.

-

Use a molecular modeling tool to assign charges and define rotatable bonds.

-

-

Grid Box Generation:

-

Define a grid box that encompasses the putative binding site on Complex I. The location of the binding site can be inferred from experimental data or predicted using site prediction algorithms.

-

-

Docking Simulation:

-

Perform the docking using a program like AutoDock Vina or Glide. The software will explore different conformations of metformin within the grid box and rank them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between metformin and the amino acid residues of Complex I.

-

Protocol 2: Molecular Dynamics Simulation of the Metformin-Complex I Complex

Objective: To assess the stability of the docked metformin-Complex I complex and observe its dynamic behavior.

Methodology:

-

System Setup:

-

Use the best-docked pose from the molecular docking study as the starting structure.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes in the initial system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable state.

-

-

Production MD Run:

-

Run the production simulation for a sufficient length of time (e.g., 100 ns or more) under the NVT or NPT ensemble.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize the interactions over time.

-

Protocol 3: Binding Free Energy Calculation using MM/PBSA or MM/GBSA

Objective: To calculate the binding free energy of metformin to Complex I.

Methodology:

-

Trajectory Extraction:

-

Extract snapshots of the complex, receptor, and ligand from the MD simulation trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms using a molecular mechanics force field and a continuum solvation model (Poisson-Boltzmann or Generalized Born):

-

The total energy of the complex.

-

The total energy of the receptor.

-

The total energy of the ligand.

-

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

-

In Silico Modeling of Iodine-Containing Ligands

While a specific "dihydriodide receptor" remains unidentified, the principles of in silico modeling can be applied to any ligand, including those containing iodine. The primary considerations for modeling iodinated compounds are:

-

Force Field Parameters: Standard force fields may not have well-parameterized terms for iodine. It is crucial to use a force field that includes parameters for halogens or to validate and, if necessary, develop custom parameters.

-

Halogen Bonding: Iodine atoms can participate in halogen bonds, a type of non-covalent interaction that can be important for ligand binding. The chosen in silico method should be able to accurately model these interactions.

-

Polarizability: Iodine is a large, polarizable atom. Explicitly accounting for polarizability in the force field can improve the accuracy of the simulations.

The general workflows for molecular docking and molecular dynamics described for biguanides are applicable to iodine-containing ligands, with the caveat that careful attention must be paid to the force field and the specific types of interactions involved.

Mandatory Visualizations

Signaling Pathway: Metformin-Induced AMPK Activation

Caption: Metformin inhibits mitochondrial Complex I, leading to AMPK activation.

Experimental Workflow: Structure-Based Drug Discovery

References

- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metformin targets mitochondrial complex I to lower blood glucose levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Biguanide Dihydriodide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel biguanide derivatives, focusing on the preparation of their dihydriodide salts. Biguanides are a class of compounds with significant therapeutic interest, including their well-established role as antihyperglycemic agents and their emerging potential in oncology.[1][2][3] These protocols detail a microwave-assisted synthesis approach for the biguanide core structure, followed by a straightforward anion exchange method to produce the dihydriodide salt. Characterization techniques and relevant signaling pathways implicated in the mechanism of action of biguanide derivatives are also discussed.

Introduction

Biguanide derivatives, such as the widely used anti-diabetic drug metformin, have garnered substantial attention for their therapeutic properties.[1] The biguanide functional group, characterized by two linked guanidine moieties, is crucial for their biological activity.[4][5] Research into novel biguanide derivatives is driven by the desire to enhance their therapeutic efficacy, improve their pharmacokinetic profiles, and explore new therapeutic applications, particularly in cancer treatment.[6][7] This application note provides a comprehensive guide to the synthesis and characterization of novel biguanide dihydriodide derivatives, offering researchers a foundation for the development of new therapeutic agents.

Synthesis of Novel Biguanide Derivatives

The synthesis of novel biguanide derivatives can be efficiently achieved through a microwave-assisted reaction between a primary amine and dicyandiamide.[6][8] This method offers advantages over traditional heating, such as shorter reaction times and often higher yields.[8] The resulting biguanide is typically isolated as a dihydrochloride salt, which can then be converted to the dihydriodide salt.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N'-(2-phenylethyl)imidocarbonimidic diamide dihydrochloride (Phenformin analogue)

This protocol describes the synthesis of a phenformin analogue, a well-known biguanide with historical use as an antidiabetic agent and renewed interest for its anticancer properties.[3]

Materials:

-

2-Phenylethylamine

-

Dicyandiamide

-

Trimethylsilyl chloride (TMSCl)

-

Dry Acetonitrile (CH3CN)

-

Isopropyl alcohol (iPrOH)

-

Microwave reactor

Procedure:

-

To a solution of dicyandiamide (1.0 eq) in dry acetonitrile, add the desired primary amine (e.g., 2-phenylethylamine) (1.0 eq).

-

Slowly add trimethylsilyl chloride (TMSCl) (1.1 eq) dropwise to the mixture.

-

Stir the mixture and irradiate in a microwave reactor at 130°C for 15 minutes.[6]

-

After cooling, add isopropyl alcohol (3 eq) and stir the mixture.

-

Further irradiate the mixture at 125°C for 1 minute to facilitate salt formation.[8]

-

Cool the reaction mixture to room temperature to allow for the precipitation of the biguanide dihydrochloride salt.

-

Collect the precipitate by filtration, wash with cold acetonitrile, and dry under vacuum.

Protocol 2: Conversion of Biguanide Dihydrochloride to Dihydriodide

This protocol outlines the conversion of the synthesized biguanide dihydrochloride to its corresponding dihydriodide salt via an anion exchange reaction.

Materials:

-

Biguanide dihydrochloride (from Protocol 1)

-

Sodium iodide (NaI)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

Dissolve the biguanide dihydrochloride (1.0 eq) in a minimal amount of methanol.

-

In a separate flask, dissolve sodium iodide (2.2 eq) in methanol.

-

Add the sodium iodide solution dropwise to the biguanide dihydrochloride solution with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

A precipitate of sodium chloride will form. Remove the precipitate by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude biguanide dihydriodide.

-

Purify the product by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the pure biguanide dihydriodide.

Characterization

The synthesized biguanide derivatives should be thoroughly characterized to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the synthesized compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups of the biguanide moiety.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound.

-

Melting Point: The melting point is a useful indicator of the purity of the synthesized salt.

Quantitative Data

The following table summarizes the yields and key characterization data for a series of synthesized substituted phenylethylbiguanide dihydrochlorides.

| Compound | Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |

| 1 | H (Phenformin) | - | - | 2.84 (t), 3.42 (t), 7.20-7.33 (m) | 35.1, 44.2, 126.3, 128.4, 128.8, 138.9, 157.9 |